Azaconazole belongs to the conazole fungicide class and exhibits a systemic mode of action [1]. Its primary target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) [2] [3].
The table below summarizes key physicochemical and environmental fate data for this compound, which influence its efficacy, environmental persistence, and toxicological profile.
| Property | Value | Source / Reliability |
|---|---|---|
| Chemical Formula | C₁₂H₁₁Cl₂N₃O₂ | [1] |
| Molecular Mass | 300.14 g/mol | [1] |
| Water Solubility (at 20°C, pH 7) | 300 mg/L | Moderate [1] |
| Octanol-Water Partition Coefficient (Log P) | 2.36 | Low, Verified for regulatory purposes [1] |
| Vapour Pressure (at 20°C) | 5.33 x 10⁻⁴ mPa | Low volatility [1] |
| Mode of Action (FRAC Code) | Sterol biosynthesis inhibitor (Group 3) | [1] |
| EU Approval Status | Not Approved | [1] |
Research on this compound's mechanism and effects utilizes specific in vitro and in vivo models. The workflow below outlines a general experimental approach for investigating its nuclear receptor-mediated hepatotoxicity.
Experimental workflow for this compound hepatotoxicity research
Key methodological details for investigating nuclear receptor interactions include:
CYP2B subfamily expression; PXR activation is monitored via CYP3A subfamily expression. mRNA levels are quantified via qPCR, and protein levels via Western blot or enzyme activity assays [3].
Azaconazole belongs to the triazole class of fungicides [1]. Its core mechanism is the inhibition of sterol 14α-demethylase (the CYP51 enzyme, also known as P45014DM) [2] [3]. This cytochrome P450 enzyme is essential for the synthesis of ergosterol, the main sterol in fungal cell membranes.
The following diagram illustrates the key stages of this compound's antifungal action from the cellular to the whole-organism level.
Summary of the antifungal mechanism of action of this compound.
While the primary effect is fungistatic (inhibiting growth), prolonged exposure to this compound and other sterol biosynthesis inhibitors can lead to fungicidal (lethal) activity. Recent research has elucidated secondary mechanisms that contribute to cell death [5].
For researchers, the following data is relevant for experimental design and analysis.
Key Physicochemical Properties [1]
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₂H₁₁Cl₂N₃O₂ | - |
| Molecular Weight | 300.14 g/mol | - |
| Water Solubility (20°C, pH 7) | 300 mg/L | Moderate |
| Log P (Octanol-Water) | 2.36 | Low |
| Vapour Pressure (20°C) | 5.33 × 10⁻⁴ mPa | Low volatility |
Application & Regulatory Status
Experimental Protocol Considerations While specific analytical protocols were not detailed in the search results, the following general approaches are supported by the context:
It is important to note that the sterol biosynthesis pathway is evolutionarily conserved. This compound inhibits a cytochrome P450 enzyme, and related enzymes are crucial for cholesterol biosynthesis in humans and other vertebrates [6] [2].
The following table summarizes the key solubility and vapor pressure data for this compound, compiled from pesticide and chemical databases.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Water Solubility | 300 mg L⁻¹ | 20 °C | [1] [2] |
| Vapor Pressure | 5.33 x 10⁻⁴ mPa | 20 °C | [1] |
| Vapor Pressure | 8.6 x 10⁻⁶ Pa | 20 °C (Predicted) | [2] |
The search results did not contain detailed, step-by-step experimental protocols for these measurements. The data from the University of Hertfordshire's Pesticide Properties Database is marked as verified for regulatory purposes, indicating it was obtained using standardized methods [1]. The other values are listed as predicted or from commercial sources [2].
The solubility and vapor pressure data indicate this compound's potential behavior in the environment:
The diagram below illustrates how the core properties of this compound influence its environmental distribution and behavior.
This compound properties dictate its environmental distribution and persistence.
The following table consolidates key data on this compound's properties and environmental behavior [1] [2].
| Property | Value / Description | Significance & Implications |
|---|---|---|
| Chemical Function | Sterol biosynthesis inhibitor (FRAC MoA class 3) [2]. | Acts as a fungicide by disrupting ergosterol synthesis [2]. |
| Water Solubility | 300 mg/L (at 20 °C, pH 7) [2] | Moderately soluble. Can lead to mobility in aquatic environments and leaching [2]. |
| Octanol-Water Partition Coefficient (Log Kow) | 2.36 [2] | Low. Suggests a low potential for bioaccumulation [2]. |
| Soil Adsorption Coefficient (Koc) | Cannot be calculated [2] | Data is insufficient to reliably predict mobility in soil [2]. |
| Vapour Pressure | 5.33 x 10⁻⁴ mPa (at 20 °C) [2] | Low volatility. Unlikely to volatilize significantly from soil or water surfaces [2]. |
| Aqueous Photolysis DT₅₀ | Stable [2] | Persistent. Not readily degraded by sunlight in water bodies [2]. |
| Aqueous Hydrolysis DT₅₀ | Stable [2] | Persistent. Not readily broken down by reaction with water across a range of pH levels [2]. |
| Soil DT₅₀ (Lab) | > 1 year (silty-clay soil) [1] | Highly persistent in soil. Can remain active in the environment for long periods [1]. |
The degradation of persistent organic pollutants like azole fungicides is often studied through advanced chemical and biological methods. While direct protocols for this compound are sparse, established methods for similar compounds provide a robust experimental framework.
Photolysis using ultraviolet (UV) light is a key advanced oxidation process. The following diagram outlines a general workflow for studying the photodegradation of azole fungicides, based on methodologies used for climbazole and fluconazole [3] [4] [5].
Key Experimental Parameters from Literature:
Microbial degradation is a crucial natural process for pollutant removal. The following workflow is based on methodologies used to isolate and assess triazole-fungicide-degrading bacteria [6].
Key Experimental Parameters from Literature:
Given that some data for this compound is dated or limited, you may need to:
The table below summarizes the key physical and chemical properties of this compound relevant to pharmaceutical and chemical research.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Melting Point | 112.6 °C | Crystalline form | [1] [2] |
| Boiling Point | 460.7 ± 55.0 °C | Predicted | [3] |
| Density | 1.51 g/cm³ | Predicted | [3] [2] |
| Molecular Formula | C₁₂H₁₁Cl₂N₃O₂ | - | [1] [3] |
| Molecular Weight | 300.14 g/mol | - | [1] [3] |
| Water Solubility | 300 mg/L | At 20 °C, pH 7 | [1] |
| Log P (Octanol-Water) | 2.36 | Indicates low hydrophilicity | [1] |
| Vapor Pressure | 5.33 x 10⁻⁴ mPa | At 20 °C (Low volatility) | [1] |
| pKa | 3 (very weak base) | - | [1] |
| Flash Point | 232.4 °C | - | [2] |
While the search results lack detailed step-by-step protocols for characterizing this compound, they point to common analytical techniques used for such compounds.
The following workflow outlines a general approach for the identification and characterization of a chemical compound like this compound:
This compound is classified as moderately toxic to mammals [1]. Safety data for a solution in acetonitrile indicates the following hazard statements [4]:
To obtain the specific experimental protocols you require, I suggest the following:
This compound is a systemic conazole fungicide belonging to the Sterol Biosynthesis Inhibitors (SBI) group with a FRAC Code 3, specifically classified as a Demethylation Inhibitor (DMI) [1] [2] [3].
Key Identifiers and Properties
| Property | Description |
|---|---|
| IUPAC Name | 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole [1] |
| CAS RN | 60207-31-0 [1] |
| Molecular Formula | C₁₂H₁₁Cl₂N₃O₂ [1] |
| Mode of Action | Sterol Biosynthesis Inhibitor (Demethylation Inhibitor) [1] |
| FRAC Code | 3 [1] |
| Chemical Family | Conazole fungicide [1] |
| Primary Use | Control of canker and wood-destroying fungi in ornamentals and stored crops [1] |
Physicochemical and Environmental Fate Data [1]
| Parameter | Value | Interpretation |
|---|---|---|
| Water Solubility (20°C, pH 7) | 300 mg/L | Moderate |
| Octanol-Water Partition Coefficient (Log P) | 2.36 | Low |
| Vapour Pressure (20°C) | 5.33 x 10-04 mPa | Low volatility |
| Dissociation Constant pKa | 3 | Very weak base |
| Soil Degradation (Aerobic) DT₅₀ | Data unavailable | - |
| Aqueous Photolysis DT₅₀ | Stable | Persistent |
| Aqueous Hydrolysis DT₅₀ | Stable | Persistent |
This compound exhibits systemic (penetrant) activity and works by inhibiting a critical step in fungal membrane development.
Mode of Action: Sterol Biosynthesis Inhibition this compound inhibits the C14-demethylation of lanosterol in fungi by targeting the cytochrome P450 enzyme CYP51 [2]. This disruption prevents the formation of ergosterol, an essential component of fungal cell membranes, leading to abnormal membrane permeability and cellular integrity loss.
The experimental diagram below illustrates this inhibitory pathway:
Efficacy and Application Protocols
FRAC Code 3 Group The Fungicide Resistance Action Committee (FRAC) assigns Group 3 to Demethylation Inhibitors (DMIs). This compound shares this group with other triazoles and imidazoles [2] [3].
Resistance Risk and Management
The table below summarizes the acute toxicity data for this compound across different mammalian species.
| Species | Route of Exposure | LD₅₀ Value | Toxic Effects Reported |
|---|---|---|---|
| Rat | Oral | 308 mg/kg | Details of toxic effects not reported other than lethal dose value [1] [2] |
| Rat | Dermal | >2560 mg/kg | Details of toxic effects not reported other than lethal dose value [1] [2] |
| Mouse | Oral | 1123 mg/kg | Details of toxic effects not reported other than lethal dose value [1] [2] |
| Dog | Oral | 114 mg/kg | Details of toxic effects not reported other than lethal dose value [1] [2] |
Based on this data, this compound is classified under Acute Toxicity, Category 4 (Harmful) with the hazard statement H302: Harmful if swallowed [3].
The LD₅₀ values are typically determined through standardized, guideline-compliant in vivo studies. Here are the detailed methodologies for such key experiments:
While the acute LD₅₀ data is crucial, understanding the broader toxicological profile of this compound is essential for a comprehensive risk assessment.
The following diagram illustrates this key hepatotoxicity pathway activated by many azole fungicides.
Proposed pathway for azole-induced hepatotoxicity via nuclear receptor activation.
The acute mammalian toxicity profile of this compound indicates moderate oral toxicity and low dermal toxicity. However, the available LD₅₀ data is limited in detail. For a complete safety assessment, especially for drug development purposes, information from repeated-dose toxicity studies, investigations into carcinogenicity, reproductive toxicity, and more detailed mechanistic studies would be necessary.
The table below summarizes the available data on the environmental fate and toxicity of this compound. Please note that data for several endpoints, especially for birds, are currently lacking.
| Category | Parameter | Value | Notes & Sources |
|---|---|---|---|
| General Properties | Chemical Class | Conazole (azole) fungicide | [1] |
| Water Solubility (at 20°C) | 300 mg/L | Moderate solubility [1] | |
| Octanol-Water Partition Coefficient (Log Kow) | 2.36 | Indicates low bioaccumulation potential [1] | |
| Bio-concentration Factor (BCF) | 19 L/kg | Low bioaccumulation potential [1] | |
| Environmental Fate | Persistence in Soil (DT₅₀) | > 1 year | Stable and persistent in silty-clay soils [2] |
| Aqueous Photolysis | Stable | Not readily degraded by light [1] | |
| Aqueous Hydrolysis | Stable | Not readily degraded by water [1] | |
| Toxicity to Fish | Toxicity Level | Moderately toxic | General classification from PPDB [1] |
| Mechanism of Action | Aromatase (CYP19) inhibition → reduced estrogen → masculinization/defeminization | Based on lab studies of azole compounds as a class [3]. Specific data for this compound is limited. | |
| Toxicity to Aquatic Invertebrates | Toxicity Level | Moderately toxic | General classification from PPDB [1] |
| Toxicity to Birds | Toxicity Level | Moderately toxic | General classification from PPDB [1] |
| Available Data | Limited | No specific LD₅₀ or chronic toxicity values for this compound were found in public risk assessments. |
While specific mechanistic studies for this compound are limited, research on other azole fungicides (like clotrimazole and ketoconazole) provides a strong basis for understanding its potential effects. The primary mechanism is the inhibition of the enzyme aromatase, which is crucial for endocrine function.
The following diagram illustrates the key molecular and physiological pathway by which azole fungicides are understood to cause toxicity in fish:
For assessing the ecotoxicity of chemicals like this compound, standardized and advanced models are used. The following table outlines common methodologies, with specific examples from a zebrafish study on amicarbazone, another triazolinone herbicide, provided for context [4].
| Model System | Key Endpoints Measured | Example Methodology |
|---|---|---|
| Fish (e.g., Zebrafish) | Developmental Toxicity: Survival rate, hatching rate, malformations (e.g., pericardial edema), heart rate. | Expose embryos from 4 hours post-fertilization (hpf) to 120 hpf in a 96-well plate, one embryo per well, with daily solution renewal. Mortality is determined by the absence of a heartbeat [4]. |
| Neurotoxicity & Behavior: Locomotor activity, average velocity. | At 120 hpf, individual larvae are placed in 48-well plates. After acclimation, locomotor activity is tracked and quantified using systems like DanioVision and EthoVision XT software during light-dark transition tests [4]. | |
| Molecular Analysis: Gene expression (e.g., for neurodevelopment, oxidative stress). | After experiments, pools of larvae are collected. Total RNA is extracted and Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is performed to analyze changes in gene expression [4]. | |
| Aquatic Invertebrates (e.g., Daphnia magna) | Acute Immobility (EC₅₀), Chronic effects on reproduction and survival. | Standard OECD guidelines (e.g., Test 202). |
To advance the understanding of this compound's ecotoxicology, you could:
Azaconazole is a triazole fungicide used in both agricultural and non-agricultural applications. As a contaminant of emerging concern (CEC), its presence in wastewater is problematic due to its environmental persistence, potential for endocrine disruption in non-target organisms, and low removal efficiency in conventional wastewater treatment plants (WWTPs) [1]. Monitoring this compound at trace levels requires robust analytical methods with high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for this purpose, particularly when coupled with effective sample preparation and preconcentration steps [2].
GC-MS separates complex mixtures and provides sensitive, selective detection. For this compound, a mid-to-low polarity and semi-volatile compound, GC-MS is highly suitable, especially when operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and reduce baseline noise [3]. Unlike the Total Ion Chromatogram (TIC) mode, which scans a broad mass range, SIM monitors only a few specific ions characteristic of the target analyte. This focuses the detection, significantly increases the signal-to-noise ratio, and lowers the limits of detection—a critical requirement for analyzing trace-level pollutants in complex wastewater matrices [3].
Based on recent literature, a dispersive Solid-Phase Extraction (dSPE) method using functionalized magnetic nanoparticles offers high efficiency and convenience for this compound preconcentration [4].
Protocol: Dispersive Solid-Phase Extraction (dSPE) using Stearic Acid-Coated Magnetic Nanoparticles (MNPs)
Chromatographic Conditions [4] [2] [5]
Mass Spectrometric Conditions [4] [3]
The following diagram illustrates the complete analytical workflow, from sample preparation to final quantification.
The table below summarizes key performance metrics for the GC-MS method with dSPE preconcentration for this compound analysis in wastewater.
Table 1: Quantitative performance data for this compound determination in wastewater using GC-MS with dSPE preconcentration. [4]
| Parameter | Value / Result |
|---|---|
| Linear Range | 7.50 - 500 ng/mL |
| Limit of Detection (LOD) | 1.3 ng/mL |
| Limit of Quantification (LOQ) | 4.3 ng/mL |
| Enhancement in LOD (vs. direct GC-MS) | ~35-fold |
| Average Recovery (from wastewater) | 98 - 105% |
| Precision (Relative Standard Deviation) | < 10% |
The GC-MS protocol detailed here, utilizing dSPE preconcentration with stearic acid-coated magnetic nanoparticles and SIM detection, provides a robust, sensitive, and reliable method for monitoring trace levels of this compound in challenging wastewater matrices. The method offers significant advantages in detection power and accuracy, making it suitable for environmental monitoring, regulatory compliance, and studies on the fate and transport of azole fungicides in aquatic systems.
Dispersive Solid-Phase Extraction (dSPE) has emerged as a powerful sample preparation technique for the analysis of trace organic contaminants in complex matrices. This methodology is particularly valuable for monitoring pesticide residues such as azaconazole, a triazole fungicide, in environmental and biological samples. The sample preparation step is critical in analytical chemistry as it serves to isolate target analytes from potentially interfering matrix components while simultaneously preconcentrating them to enhance detection sensitivity. Unlike traditional solid-phase extraction which utilizes packed cartridges, dSPE employs a dispersive approach where the sorbent is directly dispersed into the sample solution, maximizing the contact surface area between the sorbent and analytes [1]. This results in improved extraction efficiency, reduced solvent consumption, and faster processing times.
This compound belongs to the triazole fungicide class, characterized by a five-membered ring containing three nitrogen atoms. These compounds are widely used in agriculture due to their systemic action against fungal pathogens, but their persistence in the environment and potential health effects necessitate sensitive monitoring methods [2]. The preconcentration of this compound from complex matrices like wastewater presents significant analytical challenges due to its typically low concentration levels and the complexity of sample matrices that can interfere with detection. The dSPE protocol described herein utilizes stearic acid-coated magnetic nanoparticles as the extraction sorbent, which provides an excellent surface for this compound adsorption while allowing for facile magnetic separation from the sample solution [3]. This combination of effective extraction methodology with advanced sorbent materials enables reliable quantification of this compound at trace levels, making it suitable for environmental monitoring and human exposure assessment.
The following workflow diagram illustrates the complete dSPE procedure for this compound preconcentration:
The dSPE method for this compound preconcentration has been rigorously validated to demonstrate its reliability for analytical applications. The following table summarizes the key validation parameters obtained under optimized conditions:
Table 1: Analytical performance data for this compound using dSPE preconcentration
| Validation Parameter | Value | Experimental Conditions |
|---|---|---|
| Linear Range | 7.5-500 ng/mL | Matrix-matched calibration in wastewater |
| Limit of Detection (LOD) | 1.3 ng/mL | Signal-to-noise ratio (S/N) = 3:1 |
| Limit of Quantification (LOQ) | 4.3 ng/mL | Signal-to-noise ratio (S/N) = 10:1 |
| Preconcentration Factor | ~35-fold | Compared to direct GC-MS analysis |
| Extraction Recovery | 98-105% | In domestic wastewater samples |
| Precision (RSD, n=6) | <10% | Intra-day variability |
The method demonstrates excellent sensitivity with a significant preconcentration factor of approximately 35-fold compared to direct GC-MS analysis, substantially enhancing detection capability [3]. The high extraction recovery and low detection limits make this method suitable for monitoring this compound at environmentally relevant concentrations.
The effectiveness of the dSPE approach can be appreciated when compared with other extraction techniques reported in the literature for similar analytes:
Table 2: Comparison of extraction techniques for triazole pesticides
| Extraction Technique | Sorbent Material | Analytes | LOD (ng/mL) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| dSPE | Stearic acid-coated magnetic nanoparticles | This compound | 1.3 | 98-105 | [3] |
| dSPE | Hydrophobic MOF (NH₂-UiO-66(Zr)) | Hexaconazole, Tebuconazole | 0.09-0.21 | 82-96 | [4] |
| DSPE-DLLME | MIL-88A MOF | Hexaconazole, Diniconazole | 70-89* | 51-63 | [1] |
| d-μ-SPE | Ni-Co MOF/Zn-NTA nanoflowers | Hexaconazole, Triticonazole | 0.6-1.2 | 90-97 | [5] |
Note: *Values in ng/L; MOF = Metal-Organic Framework; DLLME = Dispersive Liquid-Liquid Microextraction
The comparative data reveals that sorbent selection significantly impacts method performance. Advanced materials like metal-organic frameworks (MOFs) and functionalized nanoparticles generally provide superior extraction efficiency compared to traditional sorbents [4] [5]. The stearic acid-coated magnetic nanoparticles employed in the current protocol offer an optimal balance of performance, cost-effectiveness, and operational simplicity.
Several parameters significantly impact the efficiency of this compound preconcentration using dSPE and should be optimized for specific sample matrices:
The developed method has been successfully applied to the analysis of domestic wastewater samples, demonstrating its practical utility for environmental monitoring [3]. The use of matrix-matched calibration is strongly recommended to compensate for potential matrix effects that can influence quantitative accuracy. For complex wastewater matrices, additional clean-up steps using primary secondary amine (PSA) or C18 sorbents may be incorporated to reduce interferences [6].
The green analytical chemistry aspects of this method should be highlighted, including reduced solvent consumption compared to traditional liquid-liquid extraction and smaller sample volume requirements. The magnetic nanoparticles can be regenerated and reused after proper cleaning, further enhancing the sustainability profile of the method.
The dSPE protocol using stearic acid-coated magnetic nanoparticles provides a robust, sensitive, and efficient approach for this compound preconcentration in complex environmental matrices. The method offers significant advantages over traditional extraction techniques, including simplified operation, reduced solvent consumption, and enhanced preconcentration factors. The excellent recovery rates and detection sensitivity make this method suitable for monitoring this compound at trace levels in wastewater and other environmental samples. The fundamental principles of this approach can be extended to other triazole fungicides and related pesticide compounds with appropriate modifications to sorbent chemistry and extraction conditions.
The following diagram outlines the key stages of the proposed protocol, from nanoparticle preparation to the final analysis.
This section provides a detailed breakdown of the steps in the workflow.
This protocol adapts a combined approach from the literature [1] [2].
Step 1: Synthesis of Magnetic Iron Oxide Nanoparticles (MIONPs)
Step 2: Coating with Stearic Acid
This procedure is based on the methodology used for other triazoles with graphene-Fe₃O₄ nanoparticles [3].
Step 1: Sample Preparation
Step 2: Adsorption
Step 3: Magnetic Separation and Elution
Critical parameters from the literature that should be optimized for maximum recovery are summarized in the table below.
| Parameter | Recommended Starting Point for Optimization | Influence on Extraction |
|---|---|---|
| Adsorbent Amount | 10-50 mg | Sufficient surface area for adsorption without saturation. |
| Extraction Time | 5-15 min | Time for analytes to diffuse and adsorb onto nanoparticles. |
| Sample pH | 5-7 (this compound pKa ~3) [4] | Affects the charge state of the analyte and adsorbent surface. |
| Ionic Strength | 0.1-0.5 g/mL NaCl | "Salting-out" can improve recovery of hydrophobic compounds. |
| Elution Solvent | Methanol, Acetonitrile | Must be strong enough to desorb the analyte effectively. |
Based on the performance of similar methods, you can expect a well-optimized protocol to achieve high enrichment factors and low detection limits. For instance, a method for other triazoles using magnetic nanoparticles reported enrichment factors of 3,600-5,800 and limits of detection as low as 0.005-0.01 ng/mL [3].
Azaconazole is a systemic conazole fungicide that inhibits sterol biosynthesis in fungi, thereby disrupting cell membrane integrity [1]. It is primarily used to control wood-destroying, sapstain, and canker fungi [1].
The table below summarizes its key chemical and environmental properties:
| Property | Value / Description |
|---|---|
| Chemical Formula | C₁₂H₁₁Cl₂N₃O₂ [1] |
| Mode of Action | Sterol biosynthesis inhibitor (FRAC Code 3) [1] |
| Physical State | Beige powder [1] |
| Water Solubility | 300 mg/L (moderate) [1] |
| Example Formulations | Liquid concentrate for foliar spray [1] |
| EU Approval Status | Not approved [1] |
According to the Pesticide Properties Database, this compound has documented use in mushroom cultivation, though specific target pathogens are not listed [1]. Its application is intended for protecting crops from fungal diseases in a controlled environment.
This compound belongs to the azole class of fungicides, which share a common mechanism. The following diagram illustrates the general mechanism of action and resistance pathways for azole fungicides, which is also applicable to this compound.
The primary molecular mechanisms associated with resistance to azole fungicides include [2] [3]:
The following is a generalized protocol for broth microdilution susceptibility testing, based on standardized methods [3]. This can be adapted to test the efficacy of this compound against specific mushroom pathogens.
1. Reagent and Material Preparation
2. Broth Microdilution Procedure
3. Data Analysis and Interpretation
The search highlights a significant lack of publicly available, detailed application data for this compound in mushroom cultivation. To advance research, the following areas are critical:
This compound is a conazole fungicide that acts by inhibiting ergosterol biosynthesis, a key component of fungal cell membranes [1]. This mode of action is common to the azole class of fungicides [2].
As a fungicide, this compound is described as being used in ornamental crops, mushrooms, and fruit and vegetables in storage to control diseases like canker and wood-destroying fungi [1]. It is important to note that this compound is not approved for use under the European Union's EC 1107/2009 regulation [1].
The following table summarizes key characteristics of this compound:
| Property | Description |
|---|---|
| Chemical Class | Conazole (azole) fungicide [1] |
| FRAC Code | 3 (Sterol biosynthesis inhibitor) [1] |
| Primary Uses | Ornamental crops; wood preservation; fruit and vegetables in storage [1] |
| Example Formulations | Liquid concentrates (e.g., Vanguard, Madurox, Safetray SL) [1] |
| Mode of Action | Inhibition of ergosterol biosynthesis in fungi [1] |
While not a direct postharvest fruit protocol, a study published in Arboriculture & Urban Forestry provides a method for using this compound in a fungicidal wound treatment system to suppress cankers and wood rot in trees [3]. This demonstrates a practical, research-grade application of the chemical.
1. Experimental Objectives The study aimed to evaluate the efficacy of a paste containing this compound and another fungicide (imazalil) in:
2. Materials and Formulations
3. Application Workflow The diagram below outlines the key steps for the preventive application of the wound treatment, as described in the study:
4. Efficacy and Phytotoxicity Assessment The researchers employed the following methods to evaluate the treatment:
For professionals considering further investigation or development of this compound applications, the following points are critical.
Regulatory and Safety Status
Gaps in Application Data Publicly available scientific literature lacks detailed, quantitative data on several aspects crucial for postharvest protocol development:
Given the information available, the following areas could be explored to establish the use of this compound for postharvest protection:
The search results confirm this compound's identity as a synthetic conazole fungicide but do not contain detailed analytical method validation protocols [1] [2] [3].
Since direct this compound methods are unavailable, you can adapt frameworks from validated HPLC methods for structurally related azole antifungal drugs.
This RP-HPLC-UV method demonstrates simultaneous analysis of an azole (fluconazole) with another drug.
Chromatographic Conditions
Validation Data Table
| Validation Parameter | Result for Fluconazole | Result for Clobetasol Propionate |
|---|---|---|
| Linearity Range | 0.25 - 2.5 mg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (R²) | 0.9999 | 0.9999 |
| Accuracy & Precision | Confirmed via QC samples at three levels | Confirmed via QC samples at three levels |
| Specificity & Robustness | Method validated as per ICH guidelines | Method validated as per ICH guidelines |
This method for a different triazole antifungal highlights stability-indicating properties.
Chromatographic Conditions
Key Validation Results
The diagram below outlines the core stages of developing your own analytical method for this compound.
Matrix effects in GC-MS occur when co-extracted compounds from your sample interfere with the analysis, most commonly by enhancing the analyte's signal [1] [2]. This happens because matrix components mask active sites in the GC system (like the liner and column), which would otherwise adsorb or degrade analyte molecules, leading to loss and peak tailing. When these sites are blocked, more analyte molecules reach the detector, resulting in signal enhancement and inaccurate quantification [2].
The table below summarizes the most common and effective compensation techniques.
| Method | Key Principle | Procedure Summary | Advantages | Limitations |
|---|
| Matrix-Matched Calibration [3] [4] [2] | Calibration standards are prepared in a blank sample extract. | 1. Obtain a matrix free of the target analyte(s). 2. Process it through the entire sample preparation workflow. 3. Dissolve calibration standards in this purified blank extract. | Recommended by EU guidelines; effective compensation for a wide range of analytes [2]. | Requires a large amount of blank matrix; can be costly and time-consuming [5]. | | Analyte Protectants (APs) [6] [7] | Compounds are added to all standards and samples to mask active sites. | 1. Identify effective APs (e.g., gluconolactone, D-sorbitol, shikimic acid) [7]. 2. Add a consistent concentration of APs to all calibration standards and sample extracts. | Can be more practical than finding blank matrix; improves peak shape and sensitivity [6]. | May require optimization of AP type and concentration; can contaminate the ion source [6]. | | Stable Isotope-Labeled Internal Standard (SIL-IS) [4] [5] | A chemically identical version of the analyte, labeled with heavy isotopes, is added. | 1. Add a known amount of the SIL-IS to the sample before extraction. 2. The analyte and SIL-IS experience identical matrix effects. 3. Quantify by comparing the analyte/SIL-IS response ratio to a calibration curve. | Considered the "gold standard"; corrects for both matrix effects and losses during preparation [5]. | Expensive; may not be commercially available for all compounds [4]. | | Improved Sample Cleanup [3] [5] | Reduces the amount of co-extracted matrix components. | Incorporate or optimize a dispersive Solid-Phase Extraction (dSPE) clean-up step after extraction. Common sorbents include:
The following workflow can help guide your decision-making process when addressing matrix effects for a compound like azaconazole.
Here are detailed methodologies for implementing two of the key compensation strategies mentioned in the research.
1. Protocol for Matrix-Matched Calibration [3] [2] This method is widely regarded as one of the most practical and effective approaches.
2. Protocol for Using Analyte Protectants (APs) [6] [7] APs are compounds that strongly mask active sites in the GC system. A combination of APs is often required to cover a range of analyte properties.
What is the most likely matrix effect for this compound in GC-MS? While the search results do not specify this compound's behavior, they indicate that compounds analyzed by GC-MS commonly experience signal enhancement due to matrix effects [1] [2]. Furthermore, one study noted that pesticides in the triazole chemical group (to which this compound belongs) were frequently detected, suggesting they are stable under analysis, but their specific matrix effect profile should be experimentally determined [8].
Can I just dilute my sample to reduce matrix effects? Dilution can reduce the absolute matrix effect, but it also dilutes your analyte. This approach is only feasible if the concentration of your target analyte is high enough to still be detected after dilution without compromising the method's required sensitivity (LOQ) [5].
Why can't I just rely on better sample cleanup? While improved cleanup (e.g., using dSPE with sorbents like PSA, C18, or GCB) is highly recommended and reduces the root cause of the problem, it often cannot eliminate matrix effects entirely [3] [5]. For highly sensitive and accurate work, a compensation method like matrix-matched calibration or SIL-IS is usually still necessary.
Here are answers to common questions researchers have when working on this analysis.
Q: What is the most effective way to lower the detection limit for this compound in wastewater? A: The most significant improvement comes from using a pre-concentration step before analysis. A method using stearic acid-functionalized magnetic nanoparticles (MNPs) for dispersive solid-phase extraction (dSPE) has been shown to lower the Limit of Detection (LOD) to 1.4 ng/mL for this compound in domestic wastewater. This represents an approximately 38-fold enhancement in detection power compared to direct analysis by GC-MS [1].
Q: What is the basic principle behind this dSPE method? A: The method uses specially coated magnetic nanoparticles as an adsorbent. When added to the water sample, the this compound molecules bind to the nanoparticles. Using a magnet, the nanoparticles (with the analyte attached) are easily separated from the water. The pesticide is then released into a small volume of a suitable solvent, effectively concentrating it and making it easier to detect by the instrument [1].
Q: I am getting low recovery rates. Which parameters are most critical to optimize? A: Based on the validated method, you should focus on optimizing the following parameters [1]:
This is the step-by-step methodology for the dSPE pre-concentration of this compound as cited in the research [1].
The tables below summarize the key outcomes and optimized conditions from the reference method to help you validate your own work.
Table 1: Analytical Performance of the dSPE-GC-MS Method This table shows the achieved detection limits and linear range for this compound [1].
| Analyte | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Enhancement in Detection Power |
|---|---|---|---|---|
| This compound | 7.50 - 500 | 1.4 | 4.7 | ~38-fold |
Table 2: Optimized dSPE Parameters This table lists the critical parameters you need to control for effective extraction [1].
| Parameter | Optimized Condition |
|---|---|
| MNP Type | Stearic acid-coated magnetic nanoparticles |
| MNP Amount | 50 mg |
| Eluent | Ethyl acetate |
| Eluent Volume | 2 mL |
| Mixing Type | Vortex |
| Mixing Time | 1 minute |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
The core stability information for azaconazole is summarized in the table below.
| Property | Description / Value | Significance / Condition |
|---|---|---|
| General Stability | Stable to light under normal storage conditions; stable at temperatures up to 220 °C. [1] [2] | Indicates robust thermal and light stability under standard handling. |
| Stability in Ketonic Solvents | Not stable. [1] [2] | A critical constraint for solvent selection in experimental design. |
| Melting Point | 109.9 - 112.6 °C. [1] [3] | A key physical characteristic for identifying the pure compound. |
| Water Solubility | 300 mg/L at 20 °C. [1] [3] | Classified as moderately soluble, informing formulation and dissolution protocols. |
Based on the available data, here are key considerations for designing experiments and troubleshooting issues with this compound.
Xn. [1] [2] It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation. [4]Given the lack of specific protocols for this compound, the following diagram outlines a general experimental workflow you can adapt to systematically investigate its stability.
The specific analytical techniques referenced, such as HPLC and LC-MS/MS, are well-established methods for analyzing similar compounds and would be appropriate for this task. [5]
The following table summarizes key dSPE parameters from validated methods that successfully recovered azaconazole alongside other pesticides.
| Matrix | dSPE Sorbent Combinations | Key Additives & Solvents | Reported Recovery & Precision (for multi-residue methods including this compound) | Citation |
|---|---|---|---|---|
| Herbal Medicines (roots/rhizomes) | 25 mg PSA, 2.5-7.5 mg GCB, 150 mg MgSO₄ | Extraction: 0.1% formic acid in ACN/ethyl acetate (7:3, v/v) | Recovery: 70-120% for the vast majority of 296 pesticides; RSD ≤ 20% | [1] |
| Wood | Mixed Cation Anion eXchanger (MCAX) for purification | Extraction: Acetone via Soxhlet; this compound used as a Recovery Standard (RS) | High precision (<5% RSD); Recoveries of 80-100% for target fungicides/insecticide | [2] |
| Paddy Soils | 25 mg PSA, 25 mg C18, 150 mg MgSO₄ | - | Recovery: Satisfied 70-120% for nearly all of 342 pesticides; RSD < 20% | [3] |
| Honey | 150 mg PSA, 900 mg MgSO₄ | - | The method was validated for 168 compounds with very high sensitivity. | [4] |
Here are the detailed workflows from the cited research, which you can adapt into standard operating procedures.
This method from Park et al. (2023) is highly relevant due to its successful application in complex, challenging matrices similar to many biological samples in drug development [1].
Extraction:
DSPE Clean-up:
Analysis:
This method by Šťávová et al. (2011) is notable for its use of this compound as a recovery standard (RS1), indicating its reliability for monitoring analyte losses during sample preparation [2].
Extraction:
SPE Purification:
GC-MS Analysis:
The workflow below outlines a logical approach to diagnosing and resolving common recovery problems.
Based on the search results, here are critical points to emphasize:
Q1: What is the biggest challenge in measuring azaconazole in complex matrices? The most significant challenge is the matrix effect (ME), where co-extracted substances from the sample can enhance or suppress the analyte's signal during mass spectrometry analysis. This effect is well-documented for azole antifungals and other pesticides in complex samples like soil, and can severely impact the accuracy and reliability of your quantitative results [1] [2].
Q2: My analyte recovery is low. What should I check first? First, verify your Solid-Phase Extraction (SPE) procedure [3]. Low recovery is often due to:
Q3: How can I improve the cleanliness of my final sample extract? Review your extraction and cleanup strategy [3]. Using a selective sorbent (like ion-exchange) can provide better cleanup than reversed-phase sorbents. Also, re-optimize your wash solvents—even small changes in organic percentage or pH can significantly improve the removal of matrix interferences.
The table below outlines common issues, their likely causes, and recommended solutions based on general analytical chemistry principles and methodologies used for similar compounds [1] [3] [2].
| Problem | Likely Cause | Recommended Fix |
|---|---|---|
| Low Recovery | Sorbent polarity mismatch; Eluent too weak/incorrect pH; Insufficient elution volume [3] | Match sorbent to analyte (e.g., reversed-phase for nonpolar); Increase organic solvent percentage or adjust pH; Incrementally increase elution volume [3]. |
| Poor Reproducibility | Inconsistent flow rates; SPE cartridge dried out; Overloaded cartridge [3] | Use a manifold to control flow; Keep sorbent wet (re-condition if dry); Reduce sample load or use larger cartridge capacity [3]. |
| High Matrix Effect | Incomplete sample cleanup; Co-elution of matrix components [1] [2] | Optimize SPE wash steps; Use matrix-matched calibration standards or isotope-labeled internal standards [1] [2]. |
| Unsatisfactory Cleanup | Incorrect purification strategy; Poorly chosen wash solvents [3] | Switch to a more selective sorbent (e.g., ion-exchange); Re-optimize wash solvent composition and strength [3]. |
| Slow Flow Rate | Clogging from particulates; High sample viscosity [3] | Filter or centrifuge sample pre-loading; Dilute sample with compatible solvent to reduce viscosity [3]. |
This methodology is adapted from a published UHPLC-MS/MS protocol for simultaneous quantification of five azole antifungals in human plasma, which is a complex matrix. The core steps are highly relevant for this compound analysis [1].
Materials:
Sample Pretreatment:
SPE Procedure:
The following diagram illustrates the core SPE workflow and key troubleshooting checkpoints.
Matrix effect is a critical parameter that must be managed for accurate quantification [2]. The most effective strategies include:
Here are answers to some common questions about azole antifungal analysis.
Q1: What are the main challenges in detecting low concentrations of azole antifungals? The primary challenges involve the complex biological matrix of plasma or serum, which can cause ion suppression or enhancement in mass spectrometers, and the need for high sensitivity to reach low limits of quantification required for accurate Therapeutic Drug Monitoring (TDM) [1].
Q2: Why is a solid-phase extraction (SPE) pretreatment sometimes preferred over simple deproteinization? While deproteinization with organic solvents is simple, it leaves many residual plasma substances that can foul the mass spectrometer and cause matrix effects. SPE provides a cleaner extract, reducing ion suppression and protecting your instrumentation from damage [1].
Q3: When should I use LC-MS/MS versus GC-MS/MS for multi-analyte methods? LC-MS/MS is generally the preferred technique for simultaneous quantification of azole antifungals and their metabolites in biological samples due to its superior sensitivity and ability to handle thermally labile compounds without derivatization [2] [3] [1].
This table outlines common issues and potential solutions based on established methods for similar compounds.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low analyte recovery | Inefficient extraction/cleanup | Use a selective SPE sorbent (e.g., Oasis MCX) [1]. |
| High background noise/ matrix effects | Incomplete sample cleanup | Optimize wash steps in SPE protocol; use matrix-matched calibration standards [1]. |
| Poor chromatographic peak shape | Column degradation or incompatible mobile phase | Use a C18 column with acidic mobile phase (e.g., ammonium formate & formic acid) [1]. |
| Inconsistent/internal standard (IS) response | Improper IS addition or degradation | Add isotopically labeled IS (e.g., ITCZ-d5, FLCZ-d4) before extraction to correct for losses [1]. |
Here is a summary of a validated UHPLC-MS/MS method for five azole antifungals and one metabolite, demonstrating the high sensitivity achievable [1].
| Analyte | Linear Range (mg/L) | LLOQ (mg/L) | Key MS/MS Transitions (m/z) |
|---|---|---|---|
| Fluconazole (FLCZ) | 0.10 - 20.0 | 0.10 | 307.1 -> 238.1 |
| Itraconazole (ITCZ) | 0.050 - 10.0 | 0.050 | 705.3 -> 432.2 |
| Hydroxy-Itraconazole (ITCZ-OH) | 0.050 - 10.0 | 0.050 | 721.2 -> 503.2 |
| Voriconazole (VRCZ) | 0.10 - 20.0 | 0.10 | 350.1 -> 281.1 |
| Posaconazole (PSCZ) | 0.10 - 20.0 | 0.10 | 701.3 -> 683.3 |
| Isavuconazole (ISCZ) | 0.050 - 10.0 | 0.050 | 435.2 -> 224.2 |
This method allows for high-throughput analysis (under 2 minutes per sample) and uses a 96-well SPE plate for efficiency [2] [1].
The following diagrams outline the core experimental workflow and the logical approach to overcoming sensitivity challenges.
Here are answers to specific issues you might encounter, based on problems and solutions discussed in the research.
| Challenge | Possible Cause | Solution & Optimization Technique |
|---|
| Poor Recovery from Tablet Matrix [1] | Drug complexed with insoluble polymeric excipients. | - Add tetrahydrofuran (THF) to the extraction solvent mixture to break down the matrix [1].
For a robust method, a systematic approach to development is recommended. The following workflow, based on the Analytical Quality by Design (AQbD) principle discussed in the research, outlines this process [1].
Here are detailed methodologies for two key techniques cited in the research.
This protocol is adapted from a study quantifying posaconazole in rat plasma and is suitable for biological samples [5].
This is a generalized protocol for extracting pesticides from a solid matrix like herbs or soil, which can be adapted [2] [4].
The table below summarizes common interference problems and their respective solutions based on established research methodologies.
| Interference Problem | Recommended Solution | Key Experimental Parameters & Performance Data | Primary Source |
|---|---|---|---|
| Low Sensitivity/Detection Power | Dispersive Solid-Phase Extraction (dSPE) pre-concentration using stearic acid-coated magnetic nanoparticles prior to GC-MS analysis. [1] [2] | Adsorbent: Stearic acid-coated MNPs. Linear Range: 7.50–500 ng/mL. LOD/LOQ: 1.3 / 4.3 ng/mL. Result: ~35-fold enhancement in detection power compared to direct GC-MS. [1] [2] | [1] [2] |
| Matrix Effects in Complex Samples | Use Matrix-Matched Calibration and Internal Standardization. [3] [1] | Calibration: Matrix-matched calibration is critical for accuracy. Internal Standards: Compounds like Propoxur (for LC) and 4,4'-DDE (for GC) correct for variability. [4] [3] | [1] [4] [3] |
| Chromatographic Co-elution | Optimize Chromatographic Separation using Ultra-Performance Liquid Chromatography (UPLC). [5] | Technique: UPLC-QDa. Column: C18. Mobile Phase: Gradient elution with water and methanol, both containing 5 mM ammonium formate and 0.01% formic acid. [5] | [5] |
This method is highly effective for enhancing sensitivity in environmental water samples. [1] [2]
The following diagram illustrates the workflow for this dSPE pre-concentration process:
This method is suitable for detecting this compound alongside other pesticides in complex matrices like honey. [4]
Q1: What is the best instrumentation for analyzing this compound? Both GC-MS and LC-MS/MS are reliable. GC-MS is often used with pre-concentration techniques for environmental samples [1] [2], while LC-MS/MS (particularly UPLC systems) is preferred for high-throughput, multi-residue analysis in complex biological and food matrices due to its superior sensitivity and selectivity [5] [4].
Q2: Why is my this compound recovery rate low? Low recovery is often due to inefficient extraction or clean-up. Ensure you are using the correct sorbents (like PSA in QuEChERS) and that the sample pH is appropriate. The use of a suitable internal standard (e.g., Propoxur for LC) is crucial to account for procedural losses and matrix effects during quantification [4].
Q3: How can I minimize matrix effects in my analysis? The most effective strategy is matrix-matched calibration, where your calibration standards are prepared in a sample matrix that is free of the analyte but otherwise identical to your samples [3] [1]. Additionally, the use of a well-chosen internal standard and effective sample clean-up (like the dSPE or QuEChERS methods described above) can significantly reduce matrix interference [4].
Q1: Why is extracting azaconazole from wastewater particularly challenging? this compound is designed to be persistent. Studies note that azole fungicides like this compound have moderate to high hydrophobic properties (log Kow values typically ranging from 2.3 to 4.3), which causes them to partition into solid matrices [1]. Furthermore, this compound has been shown to be very stable in the environment, with a half-life of over a year in silty-clay soils, indicating its resistance to degradation and complicating its extraction and treatment [2].
Q2: What is the most effective current method for preconcentrating this compound from wastewater? Recent literature points to dispersive Solid-Phase Extraction (dSPE) using functionalized magnetic nanoparticles as a highly effective method. One study specifically used stearic acid-coated magnetic nanoparticles (MNPs) for this purpose, reporting excellent recovery rates and a significant enhancement in detection sensitivity for this compound [3].
Q3: My recovery rates for this compound are low. What parameters should I optimize? The key parameters to optimize are the amount and type of magnetic nanoparticle adsorbent, the type and volume of the elution solvent, and the method and duration of mixing during the extraction process [3]. Ensuring that your sample pH and salinity are consistent is also critical, as these factors can significantly impact the efficiency of the extraction.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Recovery Rates | Inefficient elution from adsorbent; Adsorbent capacity exceeded; Incomplete extraction | Optimize eluent type/volume [3]; Ensure proper adsorbent-to-sample ratio [3]; Increase mixing time/efficiency [3]. |
| Poor Sensitivity | Low preconcentration factor; Matrix interference; Inefficient chromatographic ionization | Use matrix-matched calibration to account for interferences [3]; Employ a larger sample volume (if compatible with adsorbent); Confirm instrument MS parameters are optimized for this compound. |
| High Background Noise | Co-extraction of interfering compounds from wastewater matrix; Contaminated solvents or adsorbents | Incorporate a cleaning/rinse step into the dSPE protocol [4]; Use high-purity reagents; Perform selective elution. |
| Inconsistent Results | Variations in sample pH/ion strength; Improper mixing; Adsorbent loss | Standardize sample pretreatment; Control mixing speed/time precisely; Use external magnetic stands to prevent nanoparticle loss [3]. |
The following protocol is adapted from a published method for determining this compound in domestic wastewater using stearic acid-coated magnetic nanoparticles (MNPs) and GC-MS analysis [3].
1. Principle this compound is preconcentrated from wastewater using magnetic nanoparticles as an adsorbent via dispersive Solid-Phase Extraction (dSPE). The target analyte is adsorbed onto the nanoparticles, separated from the sample matrix using an external magnet, eluted with a suitable solvent, and then analyzed by GC-MS.
2. Reagents and Equipment
3. Procedure
4. Method Performance Data The following table summarizes the key performance metrics achieved in the referenced study [3]:
| Parameter | Value for this compound |
|---|---|
| Linear Range | 7.50 - 500 ng/mL |
| Limit of Detection (LOD) | 1.3 ng/mL |
| Limit of Quantification (LOQ) | 4.3 ng/mL |
| Enhancement in Detection Power | ~35-fold compared to direct GC-MS |
| Average Recovery (in wastewater) | 98 - 105% |
The following diagram visualizes the core experimental procedure for extracting this compound from wastewater.
Beyond the dSPE method, research is exploring other innovative techniques for extracting azole fungicides, which may also be applicable to this compound:
The following table summarizes the core characteristics and supported uses of several conazole antifungals based on the search results.
| Antifungal Agent | Primary Mechanisms of Action | Key Efficacy Data (Infection Type & Results) | Clinical & Research Applications | Key Considerations |
|---|
| Itraconazole [1] [2] [3] | Inhibits fungal ergosterol synthesis; Inhibits Hedgehog (Hh) signaling pathway by targeting SMO [4] [3]. | Glabrous Tinea: 58.33% overall complete cure rate (69% for super-bioavailable form) [1]. Pulmonary Aspergilloma: Similar short-term efficacy and safety to voriconazole [2]. | First-line for pulmonary aspergilloma [2]; Repurposing research for cancers via Hh pathway inhibition [4] [3]. | Non-linear pharmacokinetics; new "super-bioavailable" formulation shows improved efficacy [1]. | | Voriconazole [5] [6] [2] | Inhibits fungal ergosterol synthesis via cytochrome P450 (CYP) enzymes [6] [7]. | Invasive Fungal Infections (IFI): Maximum response rate (74%) at plasma concentrations of 3.0-4.0 μg/mL; response drops at higher/lower levels [5] [7]. | First-line for invasive aspergillosis; broad activity against Candida, Cryptococcus, and molds [6] [7]. | Narrow therapeutic window; requires Therapeutic Drug Monitoring (TDM); metabolism highly influenced by CYP2C19 genetics [5] [6] [7]. | | Posaconazole [4] | Inhibits fungal ergosterol synthesis; Inhibits Hedgehog pathway with a mechanism distinct from other SMO inhibitors [4]. | N/A (Data from provided studies focuses on mechanistic and preclinical cancer research) [4]. | Second-generation triazole; research for treating Hh-dependent cancers (e.g., Basal Cell Carcinoma), active against drug-resistant SMO mutants [4]. | Favorable side-effect profile and minimal drug-drug interactions compared to itraconazole [4]. | | Azaconazole [8] | Presumed inhibition of ergosterol synthesis (specific data not available in search results). | N/A (No human clinical efficacy data available) [8]. | Investigated as an agricultural fungicide [8]. | Studied for nephrotoxic potential in rats; not developed for human clinical use [8]. |
For researchers designing experiments, here are the methodologies from key studies.
1. Clinical Trial: Itraconazole for Glabrous Tinea [1]
2. Observational Study: Voriconazole Exposure-Response [5]
3. Preclinical Study: Itraconazole Inducing Cancer Cell Death [3]
The efficacy of conazoles extends beyond antifungal action, involving complex cellular pathways. The diagram below illustrates the Hedgehog signaling pathway, which is inhibited by itraconazole and posaconazole, forming the basis for their investigation in cancer therapy [4] [3].
The table below summarizes experimental data for key azole antifungals, illustrating a range of inhibitory potencies against fungal CYP51 [1] [2] [3].
| Azole Antifungal | Inhibition Metric (Value) | Organism / System | Key Comparative Findings |
|---|---|---|---|
| Fluconazole | IC50: 0.31 μM [2] | C. albicans CYP51 | Often the weakest inhibitor; >1,000-fold reduced susceptibility in huCYP51 yeast model [1] [4]. |
| VT-1161 (Oteseconazole) | IC50: 0.20 μM [2] | C. albicans CYP51 | One of the strongest inhibitors; activity against fluconazole-resistant species [1]. |
| Posaconazole | IC50: 0.20 μM [2] | C. albicans CYP51 | Among the strongest CYP51 inhibitors [1]. |
| Ketoconazole | Kd: ~2 nM [3] | M. globosa CYP51 | Binds tightly to CYP51; systemic use limited by toxicity [1] [4]. |
| Itraconazole | Kd: ~1 nM [3] | M. globosa CYP51 | Binds very tightly to CYP51 [3]. |
| Clotrimazole | Kd: ~0.5 nM [3] | M. globosa CYP51 | Topical agent with very high binding affinity [1] [3]. |
| Compound 5f | MIC: <0.03 μg/mL [2] | C. albicans cells | Novel short derivative; more potent than fluconazole (MIC 0.125 μg/mL) but with poor selectivity [2]. |
To generate the data in the table above, researchers typically use the following established experimental methods.
This assay measures the direct binding of an azole to the CYP51 enzyme.
The following diagram illustrates the core principle and workflow of this assay.
This test evaluates the compound's ability to inhibit the catalytic function of CYP51.
The experimental data on potency is best interpreted with an understanding of the structural biology of CYP51.
The absence of specific data for this compound in the current literature is a significant gap. Here’s how you can approach this:
The table below summarizes the key performance data for a dispersive solid-phase extraction (dSPE) method coupled with gas chromatography-mass spectrometry (GC-MS). This method uses stearic acid-coated magnetic nanoparticles for preconcentration, significantly enhancing detection sensitivity [1] [2].
| Parameter | Azaconazole | Diflufenican |
|---|---|---|
| Linear Range | 7.50 – 500 ng/mL [1] [2] | 7.50 – 750 ng/mL [1] [2] |
| Limit of Detection (LOD) | 1.3 ng/mL [1] [2] | 1.4 ng/mL [1] [2] |
| Limit of Quantification (LOQ) | 4.3 ng/mL [1] [2] | 4.7 ng/mL [1] [2] |
| Approx. Enhancement in Detection Power (vs. direct GC-MS) | 35-fold [1] [2] | 38-fold [1] [2] |
| Percent Recovery (in domestic wastewater) | 98 - 105% [1] [2] | 98 - 105% [1] [2] |
This method demonstrates excellent and comparable recovery rates for both compounds, ensuring the accuracy and applicability of the technique for complex wastewater samples [1] [2]. The detection power was enhanced approximately 35 to 38 times compared to a direct GC-MS analysis without the preconcentration step [1] [2].
For researchers to replicate this method, here is a detailed breakdown of the key experimental steps and optimizations as described in the study.
1. Sample Preconcentration via dSPE The core of this method is the dispersive solid-phase extraction using stearic acid-coated magnetic nanoparticles (MNPs) as the adsorbent [1] [2].
2. Analysis by GC-MS After extraction and elution, the sample is analyzed using Gas Chromatography-Mass Spectrometry.
The following diagram illustrates the complete workflow of this analytical method:
The provided data is excellent for comparing a single, highly optimized method. To build a more comprehensive guide, you could investigate:
Azaconazole is a conazole (sterol biosynthesis inhibitor) fungicide primarily used to control wood-destroying fungi and canker in ornamental crops [1]. Its key properties are summarized in the table below.
| Property | Value for this compound | Context & Comparison |
|---|---|---|
| Water Solubility | 300 mg/L (at 20°C, pH 7) [1] | Moderately soluble, indicating potential for mobility in water bodies. |
| Soil Persistence (DT₅₀) | > 1 year (silty-clay soil) [2] | Highly persistent; much longer than many other pesticides. |
| Octanol-Water Partition Coefficient (Log P) | 2.36 [1] | Moderate lipophilicity; suggests low to moderate bioaccumulation potential. |
| Vapour Pressure | 5.33 x 10⁻⁴ mPa [1] | Low volatility; unlikely to volatilize significantly from soil or water surfaces. |
| Toxicology | Moderately toxic to mammals, birds, fish, and aquatic invertebrates [1] | |
| Regulatory Status in the EU | Not approved [1] | Deemed not to meet current safety standards for approval. |
A key finding from the literature is the exceptional persistence of this compound in the environment. One study specifically notes that it was found to be "stable in silty-clay soils with a half-life of over a year" [2]. This prolonged presence increases its potential for long-term ecological effects and accumulation in certain scenarios.
A significant environmental and medical concern for azole fungicides as a class is their link to the development of resistance in human pathogens. The following table compares this compound with other fungicides on key impacts.
| Fungicide / Class | Efficacy & Use | Environmental & Non-Target Impact |
|---|
| This compound (Azole, FRAC 3) | Controls canker, wood-destroying, and sapstain fungi [1]. | • Highly persistent in soil [2]. • Contributes to cross-resistance: As an azole, its environmental use is linked to resistance in human pathogens like Aspergillus fumigatus [3]. | | Tebuconazole (Azole, FRAC 3) | Synthetic fungicide; effectively controls cucumber powdery mildew [4]. | • Alters phyllosphere (leaf) fungal microbiome composition [4]. • Drives cross-resistance: Laboratory exposure induces resistance in the human pathogen Candida tropicalis [5]. | | "Environmentally Friendly" Fungicides (e.g., Sulfur, NPA) | Effectively controls cucumber powdery mildew, with efficacy comparable to tebuconazole [4]. | • Minimal impact on the phyllosphere fungal microbiome [4]. • Generally considered low-risk to human and ecosystem health [4]. |
The drive for cross-resistance is a critical differentiator. The European Food Safety Authority (EFSA) and other EU agencies concluded in a 2025 report that the use of azole fungicides outside human medicine is "likely or very likely" to contribute to the selection of azole-resistant A. fumigatus isolates in the environment, which can cause severe, difficult-to-treat human infections [3] [6]. This is a central concern for all azole fungicides, including this compound.
The experimental data supporting these findings come from various methodologies:
The diagram below illustrates the pathway from agricultural use to clinical resistance.
For researchers and drug development professionals, the critical points are:
The table below summarizes the available quantitative data on this compound's bioaccumulation potential and key physicochemical properties that influence its environmental behavior.
| Assessment Parameter | Value | Interpretation / Significance |
|---|---|---|
| Bioaccumulation Factor (BCF) | 19 L/kg [1] | Low bioaccumulation potential [1]. |
| Octanol-Water Partition Coeff. (Log P) | 2.36 [1] | Moderate lipophilicity; suggests a lower potential for biomagnification [1]. |
| Solubility in Water | 300 mg/L [1] | Moderately soluble [1]. |
| Toxicity to Aquatic Invertebrates | Moderately toxic [1] | Indicates a risk to aquatic ecosystems that is not primarily driven by bioaccumulation. |
The core finding is that this compound has a low potential for bioaccumulation, as indicated by its measured BCF [1]. This is further supported by its moderate Log P value, which, while not negligible, is below the threshold typically associated with significant bioaccumulation risk [1].
The assessment of this compound's bioaccumulation is based on established scientific protocols, though the specific experimental details for this compound itself are not fully detailed in the search results.
For context, research on other triazole fungicides in rainbow trout (Oncorhynchus mykiss) employs more detailed protocols. These can include dietary exposure experiments where fish are fed a controlled diet spiked with the test substance, followed by monitoring its uptake, distribution, and depuration over time. Analysis often involves sophisticated techniques like chiral analysis to understand enantiomer-specific biotransformation [3].
The following diagram illustrates the logical workflow and key parameters for assessing the bioaccumulation potential of a chemical like this compound, based on standard assessment criteria.
The current information has some constraints you should be aware of:
For a complete comparison guide, you may need to investigate specific alternative fungicides individually. Searching for their bioaccumulation factor (BCF), octanol-water partition coefficient (Log P or Log Kow), and half-life in fish would allow you to build a comparative dataset.
In analytical chemistry, LOD and LOQ are crucial parameters that define the capabilities of a method.
There are several accepted approaches for determining LOD and LOQ. The following table compares the most common ones, as illustrated in the search results.
| Method | Basis of Calculation | Key Formula(s) | Key Advantage(s) |
|---|
| Signal-to-Noise (S/N) [1] | Visual or software-based measurement of baseline noise. | LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1 | Simple, quick, instrument-software friendly [2] | | Calibration Curve (ICH Q2) [2] [3] | Standard deviation of the response and the slope of the calibration curve. | LOD = 3.3 × σ / S LOQ = 10 × σ / S (σ: Std dev of response; S: Curve slope) | Statistical robustness, uses entire calibration data, less arbitrary [2] [3] | | Blank Sample Measurement [4] | Analysis of blank and low-concentration samples. | LoB = mean_blank + 1.645(SD_blank) LoD = LoB + 1.645(SD_low concentration sample) | Empirically measures method performance with actual samples, accounts for matrix [4] |
The calibration curve method, recommended by ICH guidelines, is a rigorous and widely accepted technique [2] [3]. The workflow below outlines the key stages of the method validation process.
A 2022 study developed a method for detecting this compound in wastewater using stearic acid-coated magnetic nanoparticles for dispersive solid-phase extraction (dSPE) prior to analysis by GC-MS [5]. The reported values were:
The study noted that this sample preparation technique enhanced the detection power by approximately 35-fold compared to direct GC-MS analysis [5]. This demonstrates the significant impact of sample pre-concentration on improving sensitivity.
When validating your method, keep these points in mind:
The following table summarizes the available toxicity data for this compound from the Pesticide Properties DataBase (PPDB) [1].
| Organism / System | Toxicity Level | Key Findings / Quantitative Data |
|---|---|---|
| Mammals (general) | Moderate | Moderately toxic via oral and inhalation routes [1]. |
| Birds | Moderate | Moderately toxic [1]. |
| Fish | Moderate | Moderately toxic to fish [1]. |
| Aquatic Invertebrates | Moderate | Moderately toxic [1]. |
| Aquatic Systems | Potential Persistence | May be persistent in aquatic systems [1]. |
| Bioaccumulation | Low | Not expected to bioaccumulate. Bio-concentration factor (BCF): 19 L/kg [1]. |
| Water Solubility | Moderate | 300 mg/L (at 20°C, pH 7) [1]. |
The table below compares the toxicity of this compound with other azole fungicides for which experimental or predicted data was found in the search results. Please note that the data comes from different studies and model organisms, so direct comparisons should be made with caution.
| Azole Fungicide | Mammalian Toxicity | Aquatic Organism Toxicity | Key Experimental Findings |
|---|---|---|---|
| This compound | Moderate [1] | Moderate to fish & aquatic invertebrates [1] | - |
| Tebuconazole | Information missing | Highly toxic to rainbow trout [2] | Rainbow trout 96h LC50: 9.05 mg/L [2]. Caused haematological suppression and gill damage [2]. |
| Hexaconazole | Information missing | Toxic to zebrafish [3] | Enantioselective toxicity and accumulation observed in zebrafish and mice [3]. |
| Metconazole | Information missing | Highly toxic to Lemna minor [4] | *Lemna minor* EC50 (growth inhibition): 0.132 mg/L [4]. Predicted toxicity to other aquatic organisms [4]. |
| Tetraconazole | Information missing | Highly toxic to Lemna minor [4] | *Lemna minor* EC50: 0.539 mg/L [4]. |
| Flutriafol | Information missing | Moderately toxic to Lemna minor [4] | *Lemna minor* EC50: 3.428 mg/L [4]. |
| Myclobutanil | Information missing | Moderately toxic to Lemna minor [4] | *Lemna minor* EC50: 9.134 mg/L [4]. |
| Triticonazole | Information missing | Slightly toxic to Lemna minor [4] | *Lemna minor* EC50: 11.631 mg/L [4]. |
To help you evaluate the experimental basis of the data provided, here are the methodologies from some of the key studies cited.
Azole fungicides share a common primary mechanism of action, which is key to understanding their toxicity.
The diagram above illustrates the core mechanism. Azoles primarily function by inhibiting the fungal enzyme CYP51 (lanosterol 14α-demethylase), a cytochrome P450 enzyme essential for producing ergosterol, a key component of the fungal cell membrane [1] [5] [2]. This leads to a failure in membrane formation and fungal cell death.
However, their toxicity to non-target organisms, like fish and mammals, arises because they are not perfectly selective. They can also inhibit other crucial cytochrome P450 enzymes in these organisms [5] [2] [6]. This broader inhibition can lead to several adverse effects:
The data indicates that this compound presents a moderate and broad-spectrum toxicity profile. Its potential for persistence in aquatic environments is a notable point for ecological risk assessment [1]. When comparing across azoles, it's clear that toxicity varies significantly between specific compounds, as seen with the high toxicity of metconazole and tebuconazole to aquatic plants and fish, respectively [2] [4].
The table below summarizes key data for this compound as a wood preservative fungicide [1].
| Property | Details for this compound |
|---|---|
| FRAC Code | 3 (Sterol Biosynthesis Inhibitors - DMI) [1] |
| IUPAC Name | 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole [1] |
| Molecular Formula | C₁₂H₁₁Cl₂N₃O₂ [1] |
| Water Solubility | 300 mg/L (at 20 °C, pH 7) [1] |
| Mode of Action | Systemic sterol biosynthesis inhibitor; targets the CYP51 enzyme (14α-demethylase) in the ergosterol biosynthesis pathway [2] [3]. |
| Primary Use | Control of wood-destroying and sapstain fungi [1]. |
The following table places this compound in context with other historical and contemporary wood preservative types, based on general characteristics reported in the literature.
| Fungicide Type | Example Compounds | Key Characteristics & Experimental Findings |
|---|---|---|
| Azoles (DMIs) | This compound, Propiconazole, Tebuconazole [2] [3] | Systemic action; broad-spectrum; inhibits ergosterol synthesis; considered backbone of many control strategies; moderate resistance risk [2] [3]. |
| Heavy Metals | Chromated Copper Arsenate (CCA) [4] | Broad-spectrum, leachable, high environmental and health concerns; many banned or restricted [4]. |
| Simple Inorganics | Elemental Sulfur, Copper Salts [5] [6] | Contact, non-specific action; must be applied at high rates; relatively ineffective; can be phytotoxic [5] [6]. |
| Nonspecific Organics | Chlorothalonil, Mancozeb [5] [6] | Multi-site, contact activity; low resistance risk; protectant fungicides with no curative ability [7] [5]. |
| Natural Compounds | Essential Oils (Thymol, Carvacrol), Tannins, Chitosan [4] | Antifungal properties demonstrated in vitro; challenges with volatility, leaching, and lack of standardized formulations; seen as eco-friendly alternative [4]. |
This compound belongs to the sterol biosynthesis inhibitor (SBI) group. The diagram below illustrates its specific molecular target.
This inhibition leads to:
The available data reveals several areas where comparative experimental data is lacking, which could guide future research:
The table below summarizes the metabolic pathways and key pharmacokinetic parameters for several well-documented triazole antifungals. Azaconazole is noted for its agricultural use, and detailed human metabolic data from the search results is lacking [1] [2].
| Triazole Antifungal | Primary Metabolic Pathway(s) | Key Enzymes Involved | Active Metabolites | Plasma Protein Binding |
|---|---|---|---|---|
| Fluconazole | Hepatic metabolism (minimal); largely excreted unchanged [1] [2] | Weak substrate of CYP450; inhibits CYP2C19, CYP2C9, CYP3A4 [1] | None significant [3] | Low [4] |
| Itraconazole | Extensive hepatic metabolism [1] [3] | Substrate and potent inhibitor of CYP3A4 [1] [3] [5] | Hydroxy-itraconazole (activity similar to parent drug) [3] | High (>99%) [4] |
| Voriconazole | Extensive hepatic metabolism [1] [3] | Substrate of CYP2C19, CYP2C9, CYP3A4; inhibits these enzymes [1] [5] | Voriconazole N-oxide (inactive) [3] | High [4] |
| Posaconazole | Primarily undergoes glucuronidation (non-CYP450) [3]; minimal metabolism [1] | Not a significant substrate for CYP450; inhibits CYP3A4 [1] [3] | None significant [3] | High [4] |
| This compound | Information missing | Information missing | Information missing | Information missing |
For a comprehensive comparison guide, detailing the experimental methods is crucial. The search results provided insights into two key types of assays used in this field.
This method quantitatively evaluates how azoles inhibit drug-metabolizing enzymes like CYP3A4 [6].
This protocol is used for the simultaneous quantification of multiple azoles and their metabolites in human plasma, which is vital for understanding their pharmacokinetic profile [7] [3] [5].
The following workflow diagram illustrates the key stages of the HPLC-MS/MS protocol for analyzing azole antifungals in plasma samples.
Irritant